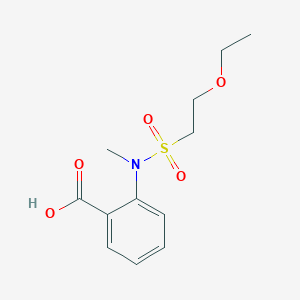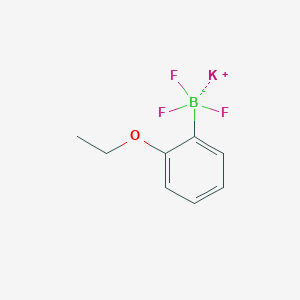
6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H5ClFNO2·HCl It is a derivative of benzoic acid, featuring amino, chloro, and fluoro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride typically involves the halogenation and amination of benzoic acid derivatives. One common method includes the chlorination of 2-fluorobenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the free acid with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert nitro groups back to amino groups.
Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents (e.g., N-chlorosuccinimide) and nucleophiles (e.g., amines).
Oxidation: Reagents such as potassium permanganate or nitric acid are used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzoic acids.
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives and other reduced forms.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-fluorobenzoic acid
- 3-Amino-2-fluorobenzoic acid
- 6-Amino-2-chloro-3-fluorobenzoic acid
Uniqueness
6-Amino-3-chloro-2-fluorobenzoic acid hydrochloride is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity in certain applications .
Eigenschaften
Molekularformel |
C7H6Cl2FNO2 |
|---|---|
Molekulargewicht |
226.03 g/mol |
IUPAC-Name |
6-amino-3-chloro-2-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H5ClFNO2.ClH/c8-3-1-2-4(10)5(6(3)9)7(11)12;/h1-2H,10H2,(H,11,12);1H |
InChI-Schlüssel |
QWIFKPKZLNGWEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)C(=O)O)F)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)

amine](/img/structure/B13456234.png)



![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)



